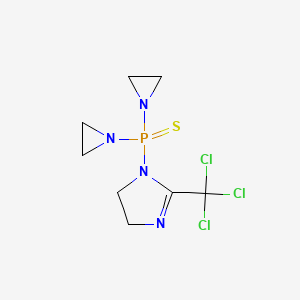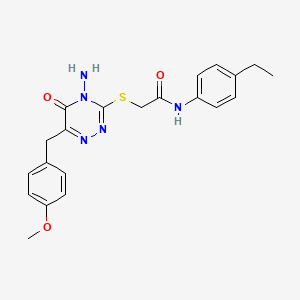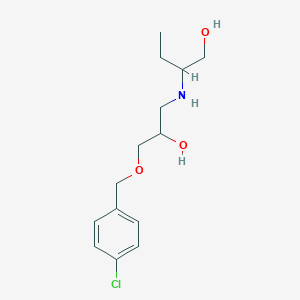
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol, also known as Carvedilol, is a beta-blocker medication used for the treatment of high blood pressure and heart failure. It was first approved by the US Food and Drug Administration in 1995 and has since become a widely used medication for cardiovascular diseases.
Aplicaciones Científicas De Investigación
Synthesis and Properties of Ionic Liquids
Research by Shevchenko et al. (2017) explores the synthesis of protic hydroxylic ionic liquids with nitrogenous centers, which could be relevant to the study of compounds like 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol. These ionic liquids exhibit unique properties like low glass transition temperature and high conductivity, indicating potential applications in electrochemical systems and material science (Shevchenko et al., 2017).
Asymmetric Synthesis and Chiral Building Blocks
Dehmlow and Westerheide (1992) reported on the conversion of methioninol into various compounds, highlighting the importance of chiral building blocks in pharmaceutical synthesis. This research underlines the significance of compounds like 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol in creating enantiomerically pure pharmaceuticals (Dehmlow & Westerheide, 1992).
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
The work of Rzeszotarski et al. (1979) on the synthesis of beta-adrenoceptor blocking agents using similar compounds offers insights into the potential medical applications of 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol. These compounds have shown substantial cardioselectivity, which is crucial in the development of heart-related medications (Rzeszotarski et al., 1979).
Antitumor Agents and DNA Cleavage
Daniels and Gates (1996) studied the DNA cleavage properties of 3-Amino-1,2,4-benzotriazine 1,4-dioxide, a compound with similarities to 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol. This research could be relevant in understanding the role of similar compounds in the development of antitumor agents (Daniels & Gates, 1996).
Anti-inflammatory Properties
Research by Goudie et al. (1978) on compounds like 4-(6-Methoxy-2-naphthyl)butan-2-one, which share structural similarities with 2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol, shows potential anti-inflammatory properties. This suggests possible applications in the development of new anti-inflammatory drugs (Goudie et al., 1978).
Propiedades
IUPAC Name |
2-[[3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO3/c1-2-13(8-17)16-7-14(18)10-19-9-11-3-5-12(15)6-4-11/h3-6,13-14,16-18H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDUSVCVGWAKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC(COCC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-((4-Chlorobenzyl)oxy)-2-hydroxypropyl)amino)butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2688648.png)
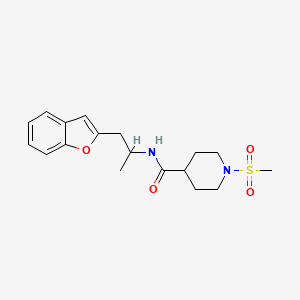
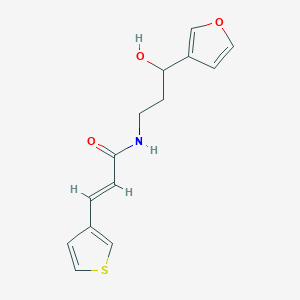
![N-(1-{1-[4-(2-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2688651.png)

![Benzo[d]thiazol-6-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2688653.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2688657.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2688658.png)

![Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride](/img/structure/B2688661.png)

